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For Researchers, Scientists, and Drug Development Professionals

Introduction
(S)-2-Hydroxybutanedioic acid 4-methyl ester, also known as (S)-malic acid 4-monomethyl

ester, is a chiral molecule of significant interest in organic synthesis and drug discovery. As a

derivative of L-malic acid, a naturally occurring dicarboxylic acid, this compound serves as a

versatile building block in the synthesis of complex, biologically active molecules. Its

stereochemistry and functional groups—a hydroxyl group, a carboxylic acid, and an ester—

make it a valuable synthon for introducing chirality and specific functionalities into target

structures. This guide provides a comprehensive overview of the known properties, synthesis,

and potential applications of (S)-2-Hydroxybutanedioic acid 4-methyl ester, with a focus on its

relevance to researchers in the pharmaceutical and chemical sciences.

Core Properties
While specific experimental data for (S)-2-Hydroxybutanedioic acid 4-methyl ester is limited in

publicly available literature, its fundamental properties can be inferred from its structure and

data available for closely related compounds. The compound has a molecular formula of

C₅H₈O₅ and a molecular weight of 148.11 g/mol .[1][2] It is known to be a crystalline solid and

is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate,

DMSO, and acetone.[2]
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For comparative purposes, the properties of the parent compound, (S)-2-Hydroxybutanedioic

acid (L-Malic Acid), and its dimethyl ester are summarized in the tables below.

Table 1: Physicochemical Properties of (S)-2-
Hydroxybutanedioic acid 4-methyl ester and Related
Compounds

Property

(S)-2-
Hydroxybutanedioi
c acid 4-methyl
ester

(S)-2-
Hydroxybutanedioi
c acid (L-Malic
Acid)

Dimethyl (S)-2-
hydroxybutanedioa
te

CAS Number 66178-02-7[2] 97-67-6 617-55-0

Molecular Formula C₅H₈O₅[2] C₄H₆O₅ C₆H₁₀O₅

Molecular Weight 148.11 g/mol [2] 134.09 g/mol 162.14 g/mol

Boiling Point
357.7 ± 27.0 °C

(Predicted)[2]

Decomposes at 140

°C

116-118 °C at 12

mmHg

Density
1.383 ± 0.06 g/cm³

(Predicted)[2]
1.609 g/cm³ 1.239 g/cm³

pKa
3.49 ± 0.23

(Predicted)[2]

pKa1 = 3.40, pKa2 =

5.11
-

Appearance Crystalline solid[1]
White crystalline

powder
Colorless liquid

Table 2: Spectroscopic Data of Related Compounds
Compound 1H NMR Data 13C NMR Data

(S)-2-Hydroxybutanedioic acid

(L-Malic Acid) in D₂O

δ 4.45 (dd, 1H), 2.85 (dd, 1H),

2.70 (dd, 1H)
δ 178.5, 175.5, 68.5, 40.5

Dimethyl (S)-2-

hydroxybutanedioate in CDCl₃

δ 4.45 (m, 1H), 3.79 (s, 3H),

3.71 (s, 3H), 2.85 (m, 2H)

δ 173.8, 170.8, 67.1, 52.8,

51.9, 38.4

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12519846.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12519846.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12519846.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12519846.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12519846.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12519846.htm
https://www.bocsci.com/product/malic-acid-4-me-ester-cas-66178-02-7-147166.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis and Experimental Protocols
(S)-2-Hydroxybutanedioic acid 4-methyl ester has been isolated from the herbs of Saccharum

sinense.[2] For laboratory and industrial purposes, it can be synthesized through the selective

esterification of (S)-2-Hydroxybutanedioic acid (L-malic acid). A common and straightforward

method for such a synthesis is the Fischer esterification.

Experimental Protocol: Fischer Esterification of (S)-2-
Hydroxybutanedioic Acid
This protocol describes a general procedure for the synthesis of the 4-methyl ester of (S)-2-

hydroxybutanedioic acid.

Materials:

(S)-2-Hydroxybutanedioic acid (L-malic acid)

Anhydrous methanol

Concentrated sulfuric acid (catalyst)

Sodium bicarbonate solution (saturated)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate or sodium sulfate

Organic solvent for extraction (e.g., ethyl acetate)

Round-bottom flask

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:
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Reaction Setup: In a round-bottom flask, dissolve (S)-2-Hydroxybutanedioic acid in a molar

excess of anhydrous methanol.

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the

solution while stirring.

Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can

be monitored by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature.

Neutralization: Carefully neutralize the excess acid by adding a saturated solution of sodium

bicarbonate until effervescence ceases.

Extraction: Extract the product into an organic solvent like ethyl acetate.

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution

and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the

crude product.

Purification: The crude product can be further purified by column chromatography or

distillation under reduced pressure.

L-Malic Acid +
Methanol H₂SO₄ (cat.) Heating under RefluxInitiates Neutralization &

Extraction
Reaction Mixture PurificationCrude Product (S)-2-Hydroxybutanedioic acid

4-methyl ester
Final Product

Click to download full resolution via product page

A generalized workflow for the synthesis of (S)-2-Hydroxybutanedioic acid 4-methyl ester.

Applications in Research and Drug Development
(S)-2-Hydroxybutanedioic acid 4-methyl ester is a valuable chiral building block in asymmetric

synthesis. Its stereocenter and multiple functional groups allow for the construction of complex
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molecular architectures with high stereoselectivity.

The parent compound, L-malic acid, and its derivatives are known to be involved in cellular

metabolism, particularly the citric acid cycle. While specific biological activities of the 4-methyl

ester are not extensively documented, its structural similarity to metabolic intermediates

suggests potential roles in modulating cellular energy pathways.

Given the importance of chiral molecules in pharmacology, this ester can serve as a starting

material for the synthesis of various drug candidates. The hydroxyl and carboxylic acid moieties

can be further functionalized to introduce pharmacophoric groups, while the ester can be

hydrolyzed or transformed as needed.

Biological Activity and Signaling Pathways
The biological activity of (S)-2-Hydroxybutanedioic acid 4-methyl ester has not been

extensively studied. However, based on the known roles of its parent compound, L-malic acid,

it can be hypothesized to interact with metabolic pathways. L-malic acid is a key intermediate in

the citric acid (Krebs) cycle, a fundamental process for cellular energy production.

Malic acid and its esters can influence cellular redox states and may possess antioxidant

properties.[3] Furthermore, related monoesters, such as monomethyl fumarate, have

demonstrated immunomodulatory and anti-inflammatory effects, suggesting that monomethyl

malate could have similar, yet unexplored, biological activities.[4][5]
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Cellular Environment
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Hypothetical involvement of (S)-2-Hydroxybutanedioic acid 4-methyl ester in cellular processes.

Conclusion
(S)-2-Hydroxybutanedioic acid 4-methyl ester is a promising chiral synthon with potential

applications in asymmetric synthesis and drug discovery. While detailed experimental data for

this specific mono-ester is currently scarce, its properties and reactivity can be reasonably

extrapolated from its parent compound and related diesters. The synthetic accessibility via

Fischer esterification from the readily available and inexpensive L-malic acid makes it an
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attractive starting material for research and development. Further investigation into its specific

biological activities and applications is warranted and could unveil novel therapeutic

opportunities. This guide serves as a foundational resource for researchers interested in

exploring the potential of this versatile chiral molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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